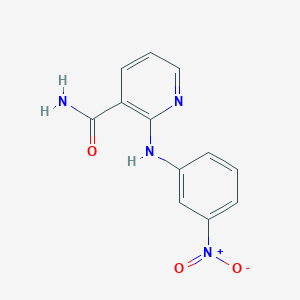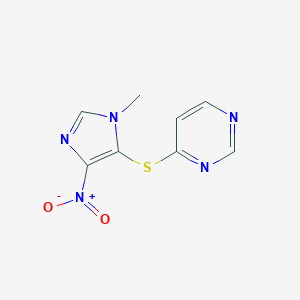
4-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)pyrimidine typically involves the formation of the imidazole ring followed by its attachment to the pyrimidine ring. One common method includes the reaction of 4-nitroimidazole with a thiol-containing pyrimidine derivative under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
Major products formed from these reactions include amino derivatives, substituted thiol derivatives, and other functionalized compounds that can be further utilized in various applications .
Scientific Research Applications
Chemistry
In chemistry, 4-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for understanding disease mechanisms .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes or pathways involved in diseases such as cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can bind to and inhibit the activity of these targets. This interaction can lead to the disruption of essential biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and imidazole derivatives such as:
- Pyrimidine, 4-[(1-methyl-5-nitro-1H-imidazol-4-yl)thio]-
- 2-Pyrimidinamine, 4,6-dimethyl-N-(1-methyl-4-nitro-1H-imidazol-5-yl)
Uniqueness
What sets 4-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)pyrimidine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C8H7N5O2S |
|---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
4-(3-methyl-5-nitroimidazol-4-yl)sulfanylpyrimidine |
InChI |
InChI=1S/C8H7N5O2S/c1-12-5-11-7(13(14)15)8(12)16-6-2-3-9-4-10-6/h2-5H,1H3 |
InChI Key |
LDAZFWARDNTLSI-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1SC2=NC=NC=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1C=NC(=C1SC2=NC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-2-[(2-methylphenyl)sulfanyl]pyridine](/img/structure/B215300.png)
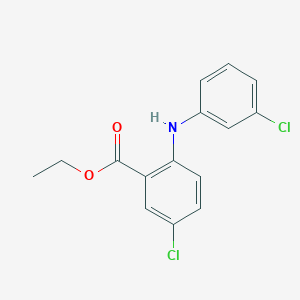
![2-ethyl-1-[3-(trifluoromethyl)phenyl]-4(1H)-quinazolinone](/img/structure/B215302.png)
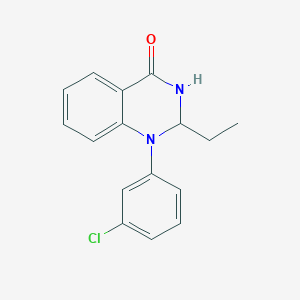
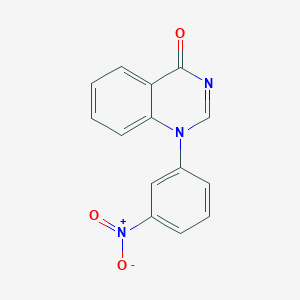
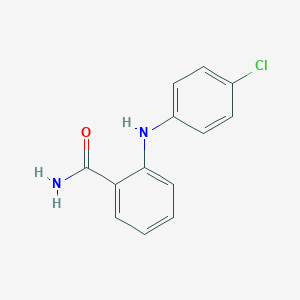
![Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate](/img/structure/B215312.png)
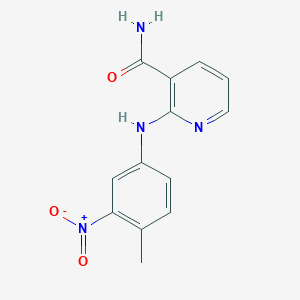
![2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215314.png)
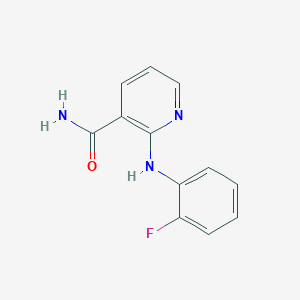
![1-(3-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215318.png)
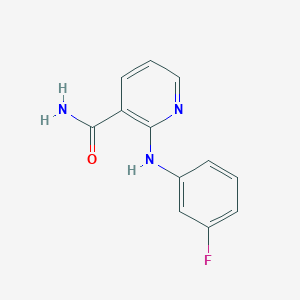
![1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215320.png)
